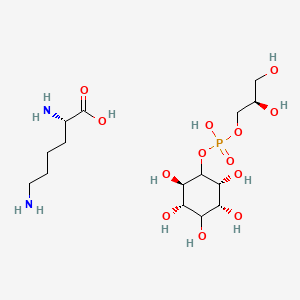
Glycerophosphoinositol lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.
Applications De Recherche Scientifique
Cellular Metabolism and Signaling
Glycerophosphoinositol lysine is involved in cellular signaling pathways, particularly those related to phosphoinositides. Research indicates that glycerophosphoinositol can influence the trafficking of proteins within cells. For instance, studies have shown that elevated levels of glycerophosphoinositol can affect the internalization of transporters like Git1, which is crucial for maintaining phosphatidylinositol levels within the endomembrane system . This regulation may have implications for understanding how cells respond to various stimuli and maintain homeostasis.
Neurodegenerative Disease Research
Recent findings suggest that glycerophosphoinositol levels are elevated in the cerebrospinal fluid of patients with Batten disease, a neurodegenerative lysosomal storage disorder. This elevation indicates that glycerophosphoinositol could serve as a potential biomarker for the disease, providing insights into its pathophysiology and aiding in diagnosis . The connection between lysosomal function and glycerophosphoinositol metabolism highlights its significance in neurodegenerative research.
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory conditions. Its mechanisms may involve modulating immune responses and reducing oxidative stress, which are critical factors in chronic inflammation . The compound's ability to ameliorate inflammation could be beneficial in treating diseases characterized by excessive inflammatory responses.
Potential Therapeutic Uses
The semi-synthetic nature of this compound allows for modifications that could enhance its therapeutic efficacy. Preliminary studies suggest its utility in formulations aimed at anti-aging and skin health due to its anti-inflammatory properties . Furthermore, ongoing research into its role in metabolic pathways may uncover additional therapeutic avenues, particularly in metabolic disorders where phosphoinositide signaling plays a crucial role.
Table 1: Summary of Key Research Findings on this compound
Propriétés
Numéro CAS |
425642-33-7 |
|---|---|
Formule moléculaire |
C15H33N2O13P |
Poids moléculaire |
480.4 |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |
Clé InChI |
QPXIFSAACCUZHZ-CAUJZTPJSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















